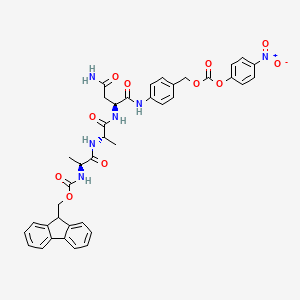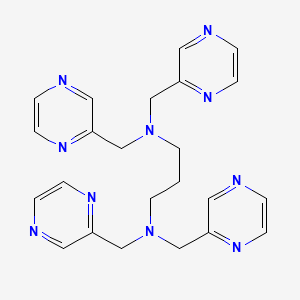
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine is a chemical compound with the molecular formula C23H26N10. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of four pyrazin-2-ylmethyl groups attached to a propane-1,3-diamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with pyrazin-2-ylmethyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen halide byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC) to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazin-2-ylmethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amine derivatives. Substitution reactions may result in the formation of new alkyl or acyl derivatives .
科学的研究の応用
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a building block for the development of new chemical entities
作用機序
The mechanism of action of N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine involves its ability to bind to specific molecular targets, such as metal ions or proteins. The pyrazin-2-ylmethyl groups can coordinate with metal centers, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with protein active sites, influencing their function and potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
N,N,N’,N’-tetrakis(pyridin-2-ylmethyl)propane-1,3-diamine: This compound has pyridin-2-ylmethyl groups instead of pyrazin-2-ylmethyl groups, which can result in different coordination properties and biological activities.
N,N,N’,N’-tetrakis(quinolin-2-ylmethyl)propane-1,3-diamine: The presence of quinolin-2-ylmethyl groups can enhance the compound’s ability to interact with aromatic systems and metal centers.
Uniqueness
N1,N1,N3,N3-tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine is unique due to its specific pyrazin-2-ylmethyl groups, which provide distinct electronic and steric properties. These characteristics can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
N,N,N',N'-tetrakis(pyrazin-2-ylmethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N10/c1(10-32(16-20-12-24-2-6-28-20)17-21-13-25-3-7-29-21)11-33(18-22-14-26-4-8-30-22)19-23-15-27-5-9-31-23/h2-9,12-15H,1,10-11,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIXKYDMJXOJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN(CCCN(CC2=NC=CN=C2)CC3=NC=CN=C3)CC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60786272 |
Source


|
| Record name | N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493045-87-7 |
Source


|
| Record name | N~1~,N~1~,N~3~,N~3~-Tetrakis[(pyrazin-2-yl)methyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60786272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B8027289.png)
![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile hydrobromide](/img/structure/B8027309.png)
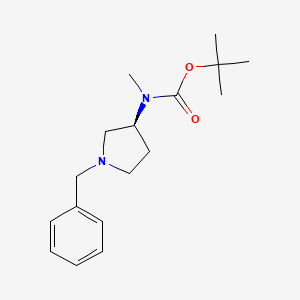
![(2,5-dioxopyrrolidin-1-yl) 4-[5-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B8027316.png)
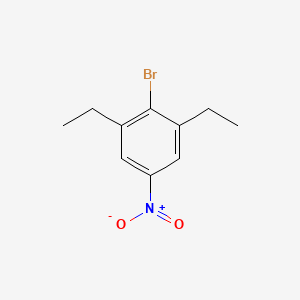
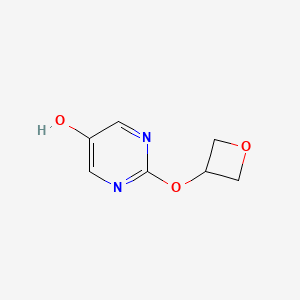
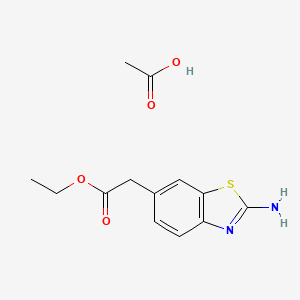
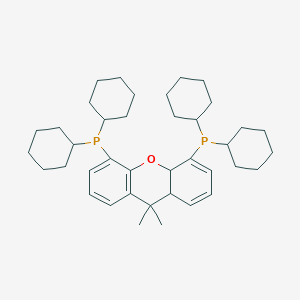
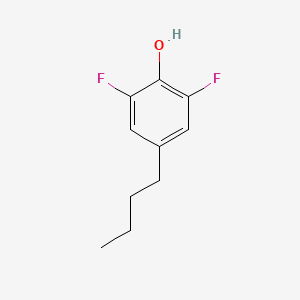
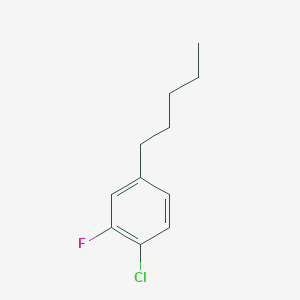
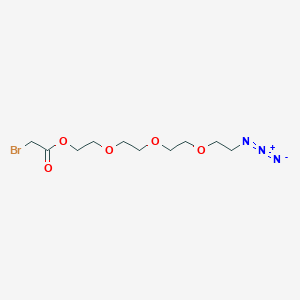
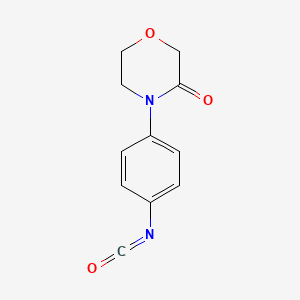
![3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester](/img/structure/B8027383.png)
